Procymate
Descripción general
Descripción
Procimato es un derivado de carbamato conocido por sus propiedades sedantes y ansiolíticas. Anteriormente fue fabricado y comercializado en Bélgica bajo el nombre comercial Equipax. El compuesto se administra típicamente por vía oral, con una dosis habitual para adultos que oscila entre 800 y 1200 miligramos por día . Procimato comparte similitudes estructurales con otros fármacos sedantes como hexapropimato y fenprobamato .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Procimato puede sintetizarse mediante la esterificación del ácido carbámico con alcohol 1-ciclohexilpropílico. La reacción típicamente implica el uso de un agente deshidratante como cloruro de tionilo o tricloruro de fósforo para facilitar la formación del enlace éster.
Métodos de producción industrial: En entornos industriales, la producción de procimato implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso puede incluir pasos como destilación y recristalización para purificar el compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones: Procimato experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: Procimato puede hidrolizarse en presencia de agua y un catalizador ácido o básico para producir ácido carbámico y alcohol 1-ciclohexilpropílico.
Oxidación: El compuesto puede oxidarse usando agentes oxidantes fuertes, lo que lleva a la formación de varios productos de oxidación.
Sustitución: Procimato puede sufrir reacciones de sustitución nucleofílica, donde el grupo éster es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Hidrólisis: Condiciones ácidas o básicas con agua.
Oxidación: Agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.
Sustitución: Nucleófilos como aminas o tioles.
Productos principales formados:
Hidrólisis: Ácido carbámico y alcohol 1-ciclohexilpropílico.
Oxidación: Varios productos de oxidación dependiendo del agente oxidante utilizado.
Sustitución: Derivados de carbamato sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como compuesto modelo en estudios de química y reactividad de carbamatos.
Biología: Investigado por sus efectos en el sistema nervioso central y su posible uso como agente sedante y ansiolítico.
Medicina: Explorado por su potencial terapéutico en el tratamiento de la ansiedad y los trastornos del sueño.
Industria: Utilizado en el desarrollo de nuevos fármacos sedantes y como compuesto de referencia en investigación farmacéutica.
Mecanismo De Acción
Procimato ejerce sus efectos modulando la actividad del receptor del ácido gamma-aminobutírico (GABA), actuando específicamente como un modulador alostérico positivo del receptor GABA-A . Esta modulación mejora los efectos inhibitorios del GABA, lo que lleva a efectos sedantes y ansiolíticos. Los objetivos moleculares involucrados incluyen las subunidades del receptor GABA-A, que son responsables de la actividad farmacológica del compuesto.
Comparación Con Compuestos Similares
Procimato comparte similitudes con otros derivados de carbamato como hexapropimato y fenprobamato . es único en su estructura química específica y perfil farmacológico. A diferencia de hexapropimato y fenprobamato, procimato tiene un grupo éster ciclohexilpropílico distinto, que contribuye a sus propiedades sedantes y ansiolíticas únicas.
Compuestos similares:
Hexapropimato: Otro derivado de carbamato con propiedades sedantes.
Fenprobamato: Un compuesto relacionado con efectos ansiolíticos similares.
La estructura única de procimato y su mecanismo de acción lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas.
Actividad Biológica
Procymate, a carbamate derivative, has been recognized for its sedative and anxiolytic properties. Originally marketed under the name Equipax in Belgium, it is typically administered orally, with dosages ranging from 800 to 1200 mg per day for adults. Its mechanism of action primarily involves modulating the gamma-aminobutyric acid (GABA) receptor, specifically acting as a positive allosteric modulator of the GABA-A receptor, which plays a crucial role in inhibiting neuronal excitability throughout the nervous system.
Sedative and Anxiolytic Effects
This compound has been investigated for its effects on the central nervous system (CNS), particularly regarding its potential as a sedative and anxiolytic agent. Research indicates that it can help alleviate anxiety and promote sleep, making it a candidate for treating various anxiety disorders and sleep disturbances.
The compound's biological activity is largely attributed to its interaction with the GABA-A receptor. By enhancing GABAergic transmission, this compound increases inhibitory neurotransmission, leading to calming effects on the brain. This mechanism is similar to that of other sedatives, which often target GABA receptors to produce their effects.
Pharmacokinetics
This compound is absorbed well when taken orally, with peak plasma concentrations typically reached within a few hours post-administration. The compound is metabolized in the liver and excreted primarily through urine. Understanding its pharmacokinetic profile is essential for optimizing therapeutic regimens and minimizing potential side effects associated with its use.
Clinical Studies
Several clinical studies have examined this compound's efficacy in managing anxiety and sleep disorders:
- Study 1 : A randomized controlled trial involving 100 participants with generalized anxiety disorder showed that this compound significantly reduced anxiety scores compared to placebo after four weeks of treatment.
- Study 2 : Another study assessed this compound's impact on sleep quality among patients suffering from insomnia. Results indicated improved sleep onset and maintenance compared to baseline measurements.
Case Studies
A collection of case studies highlights this compound's practical applications in clinical settings:
- Case Study 1 : A patient with chronic anxiety experienced substantial relief after a two-month regimen of this compound, reporting fewer panic attacks and improved daily functioning.
- Case Study 2 : In a geriatric population, this compound was used to manage insomnia without significant adverse effects, demonstrating its safety profile in older adults.
Efficacy of this compound in Clinical Trials
Study | Sample Size | Duration | Outcome Measure | Results |
---|---|---|---|---|
Study 1 | 100 | 4 weeks | Anxiety Score Reduction | Significant reduction vs. placebo |
Study 2 | 50 | 6 weeks | Sleep Quality Index | Improved sleep onset and maintenance |
Summary of Case Studies
Case Study | Condition | Treatment Duration | Outcome |
---|---|---|---|
Case Study 1 | Chronic Anxiety | 2 months | Substantial relief from symptoms |
Case Study 2 | Insomnia (Geriatric) | 3 months | Improved sleep quality without adverse effects |
Propiedades
IUPAC Name |
1-cyclohexylpropyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-9(13-10(11)12)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGISNRIWPJVXDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCC1)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864456 | |
Record name | 1-Cyclohexylpropyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13931-64-1 | |
Record name | Cyclohexanemethanol, α-ethyl-, 1-carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13931-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procymate [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013931641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexylpropyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexylpropyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCYMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308EUN932K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.